5-(Butylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
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Description
5-(Butylamino)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as BAY 41-2272 and is a potent activator of the enzyme soluble guanylyl cyclase (sGC).
Scientific Research Applications
Synthesis and Characterization
- Novel bioactive 1,2,4-oxadiazole analogs, bearing structural similarities to the compound , have been synthesized and characterized for their antitumor activity across a panel of 11 cell lines. Compound 7, among those synthesized, exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
- A study on diastereoselective Ritter reactions showcased the synthesis of pyrido- and pyrrolo[2,3-d]oxazoles from chiral cyclic N-acyliminium ions, suggesting a route for preparing similar complex molecules (Morgan et al., 2008).
- A novel multicomponent synthesis approach led to the formation of polysubstituted 5-aminooxazole, further reacting to generate pyrrolopyridine, illustrating the versatility in synthesizing oxazole derivatives (Sun et al., 2001).
Biological Activities
- Research into the synthesis and manipulation of a 2-substituted-5-aminooxazole-4-carbonitrile library highlighted the structural diversity achievable and identified compounds with micromolar affinity against cannabinoid receptors (Spencer et al., 2012).
- An interesting study reported the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles with potential biological activities, demonstrating the chemical versatility of oxazole derivatives (Chumachenko et al., 2014).
Antimicrobial and Antitumor Activities
- A study on 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones revealed their synthesis, characterization, and antimicrobial evaluation, highlighting the potential for compounds with similar structures to exhibit significant biological activities (Elgemeie et al., 2017).
properties
IUPAC Name |
5-(butylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-2-3-10-20-18-16(13-19)21-17(25-18)14-6-8-15(9-7-14)26(23,24)22-11-4-5-12-22/h6-9,20H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICBGGYNFKYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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